molecular formula C5H5NS B2740799 2-Vinylthiazole CAS No. 13816-02-9

2-Vinylthiazole

Cat. No.: B2740799
CAS No.: 13816-02-9
M. Wt: 111.16
InChI Key: JDCUKFVNOWJNBU-UHFFFAOYSA-N
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Description

2-Vinylthiazole is an organic compound with the molecular formula C5H5NS. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Vinylthiazole is a versatile compound with a wide range of applications. It is used as a precursor for functionalized polymers in industry . The primary targets of this compound are the biochemical pathways involved in the synthesis of these polymers .

Mode of Action

The mode of action of this compound involves its interaction with alkynes and triazoles, promoted by an inorganic base under transition metal-free conditions . This interaction shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of vinyl triazole derivatives . These derivatives have a variety of biological activities, such as antibacterial, anti-malaria, anti-HIV, anti-fungal, anticancer, and anti-inflammatory activities . The compound’s action on these pathways results in the production of functional materials and polymer materials .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are known to have diverse biological activities . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the production of vinyl triazole derivatives with a range of biological activities . These derivatives are used in the production of polymerizable functional materials and polymer materials . They also show great application potential in the application of cations in biomaterials, ion exchange membranes, drug delivery, and metal-containing polymers for depollution and metal recovery .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of alkynes and triazoles, and the conditions under which the reaction takes place . The compound’s action, efficacy, and stability can be optimized by controlling these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylthiazole can be synthesized through several methods. One common approach involves the reaction of thiazole with acetylene in the presence of a catalyst. Another method includes the cyclization of appropriate precursors such as 2-bromo-1,3-thiazole with vinyl magnesium bromide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the cyclization of thioamides with α-halo ketones. This method is favored due to its efficiency and scalability. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-Vinylthiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Vinylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazole: A simpler analog without the vinyl group.

    2-Methylthiazole: Similar structure with a methyl group instead of a vinyl group.

    4-Methyl-5-vinylthiazole: Another derivative with a methyl group at the 4-position.

Uniqueness: 2-Vinylthiazole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for additional functionalization and conjugation, making it valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-ethenyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCUKFVNOWJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13816-02-9
Record name 2-ethenyl-1,3-thiazole
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